molecular formula C13H16O3S B1325921 Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate CAS No. 7028-70-8

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate

Cat. No. B1325921
CAS RN: 7028-70-8
M. Wt: 252.33 g/mol
InChI Key: VQCJYTUKLNFVHR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties1.



Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux1. However, the exact synthesis process for Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is not explicitly provided in the literature. However, related compounds such as Ethyl (4-methylthiophenyl)acetate have a molecular formula of C11H14O2S2.



Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds may react with strong reducing agents such as hydrides to give highly toxic and flammable gases3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds such as Ethyl (4-methylthiophenyl)acetate have a melting point of 30-32°C, a boiling point of 302°C, a density of 1.11, and a flash point of 136°C2.


Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Antiobesity Agent Synthesis : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound related to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, is synthesized as an intermediate for the antiobesity agent rimonabant. This synthesis involves enamination and condensation steps (Hao Zhi-hui, 2007).

  • Enantioselective Hydrogenation in Ionic Liquids : Research demonstrates the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a compound structurally similar to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, in ionic liquid systems. This process utilizes chiral catalysts and achieves high asymmetric induction, indicating potential applications in stereochemistry and pharmaceutical synthesis (E. V. Starodubtseva et al., 2004).

  • Asymmetric Synthesis of Esters : Asymmetric aldol reactions have been used to synthesize Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, showcasing the potential for producing specific stereoisomers of similar compounds for pharmaceutical applications (Wang Jin-ji, 2014).

Biotechnological and Pharmaceutical Applications

  • Bioreduction Process Optimization : Research on the asymmetric bioreduction of ethyl 4-chloro-3-oxobutyrate, a compound related to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, has been conducted to optimize the production of high-quality pharmaceutical intermediates. This involves designing pH profiles in bioreactors to enhance the product quality (Junghui Chen et al., 2002).

  • Enzyme-catalyzed Asymmetric Synthesis : The enzyme-catalyzed asymmetric synthesis of optically active ethyl 4-phenyl-4-hydroxybutyrate, structurally similar to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, highlights the potential of microbial cells in producing optically active pharmaceutical intermediates (Shiwen Xia et al., 2013).

Safety And Hazards

The safety and hazards of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds may be highly toxic, may be fatal if inhaled, ingested or absorbed through skin, and may cause severe burns to skin and eyes3.


Future Directions

The future directions for the study of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds have shown promising neuroprotective and anti-inflammatory properties, indicating potential for further research in this area1.


properties

IUPAC Name

ethyl 4-(4-methylsulfanylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-3-16-13(15)9-8-12(14)10-4-6-11(17-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCJYTUKLNFVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645598
Record name Ethyl 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate

CAS RN

7028-70-8
Record name Ethyl 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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